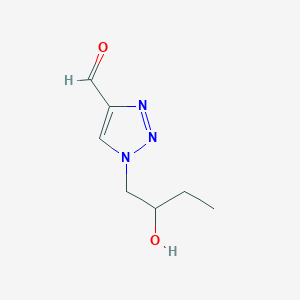

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde, also known as HTCA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HTCA is a triazole derivative that is synthesized using a simple and efficient method.

Wissenschaftliche Forschungsanwendungen

Organocatalysis and Oxidative Coupling Reactions

N-hydroxyimides, including 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde , serve as organocatalysts for aerobic oxidation and oxidative coupling reactions. In these processes, the corresponding imide-N-oxyl radicals play a crucial role by abstracting hydrogen atoms. The synthesized compound exhibits high solubility in low-polarity solvents, such as dichloromethane (DCM). Its stability is comparable to that of the non-tert-butylated analogue, naphthalimide-N-oxyl radical. Moreover, density functional theory (DFT) calculations reveal that the NO–H bond dissociation enthalpy (BDE) in the tert-butylated N-hydroxynaphthalimide is one of the highest in the N-hydroxyimide series, making it useful for catalyzing strong C–H bond oxidative cleavage .

Polymerization Reactions

The compound can find applications in free radical polymerization reactions. For instance, the (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer undergoes free radical polymerization using 2,2′-azobisisobutyronitrile (AIBN) as an initiator. This reaction occurs in 1,4-dioxane at 65°C, resulting in 90% conversion within 6 hours .

Biomedical Applications

a. Bone Tissue Regeneration: The compound’s properties make it suitable for bone tissue regeneration. Researchers explore its potential in scaffolds or drug delivery systems to enhance bone healing and regeneration.

b. Wound Healing: Due to its solubility and stability, it could be incorporated into wound dressings or topical formulations to promote wound healing.

c. Cancer Therapy: Researchers investigate stimuli-responsive systems based on this compound for targeted drug delivery in cancer therapy.

d. Ophthalmic Applications: In ophthalmology, it may find use in contact lenses or ocular drug delivery systems, benefiting patients with eye conditions .

Eigenschaften

IUPAC Name |

1-(2-hydroxybutyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-7(12)4-10-3-6(5-11)8-9-10/h3,5,7,12H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIJHZMFOVTNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=C(N=N1)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)